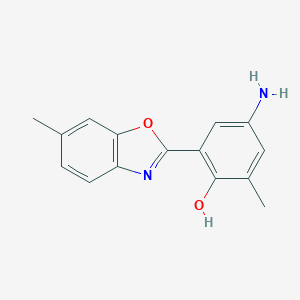

4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol

Description

Structural Classification and Chemical Identity

This compound is classified as an organic compound belonging to the benzoxazole derivatives family. The compound contains multiple functional groups that define its chemical identity: an amino group, methyl substituents, and a benzoxazole moiety, making it a member of the phenolic compounds family. Its International Union of Pure and Applied Chemistry name reflects the structural complexity and the presence of multiple functional groups arranged around two interconnected aromatic ring systems.

The molecular structure of this compound can be represented by its specific structural formula, which features a benzene ring substituted with an amino group and a methyl group, along with a benzoxazole ring that contributes significantly to its chemical properties. The compound is officially registered with the Chemical Abstracts Service number 874592-15-1, providing a unique identifier for this specific molecular structure. The molecular weight of 254.28 grams per mole reflects the substantial size and complexity of this heterocyclic system.

The structural complexity of this compound allows for various interactions with biological targets and chemical reagents. This multifunctional nature stems from the strategic positioning of electron-donating and electron-withdrawing groups around the aromatic framework, creating a molecule with distinctive electronic properties. The benzoxazole ring system contributes to the overall aromaticity and stability of the compound while providing sites for potential chemical modifications and biological interactions.

Historical Context in Benzoxazole Research

The development of benzoxazole derivatives has gained significant importance in recent years due to their utility as intermediates for the preparation of new biological materials. Benzoxazoles have become prominent in medicinal chemistry because of their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, and antiparkinson properties. This broad range of biological activities has positioned benzoxazole derivatives as privileged structures in drug discovery and development programs.

The historical progression of benzoxazole research reveals a systematic exploration of structure-activity relationships that has led to the development of increasingly sophisticated derivatives. Early investigations focused on the basic benzoxazole nucleus, which consists of a benzene-fused oxazole ring structure with a molecular formula of C₇H₅NO and an odor similar to pyridine. Although benzoxazole itself demonstrated limited practical value, researchers quickly recognized that derivatives of benzoxazoles possessed commercially important properties.

The synthesis of benzoxazole derivatives has evolved through various methodological approaches, with researchers developing increasingly efficient synthetic pathways. Historical synthetic methods typically involved multi-step organic reactions, including cyclization reactions between 2-aminophenol and carboxylic acid derivatives under acidic or basic conditions. The refinement of these synthetic methodologies over time has enabled the preparation of complex derivatives such as this compound with improved yields and selectivity.

A number of marketed drugs containing benzoxazole as the core active moiety have validated the therapeutic potential of this chemical class. Notable examples include flunoxaprofen and benoxaprofen as nonsteroidal anti-inflammatory drugs, calcimycin as an antibiotic, boxazomycin B as an antibacterial agent, and chloroxazone as a muscle relaxant. These successful pharmaceutical applications have provided the foundation for continued research into more complex benzoxazole derivatives.

Significance in Heterocyclic Chemistry

Heterocycles have critical importance for medicinal chemists because they enable the expansion of available drug-like chemical space and drive more effective drug discovery programs. According to established statistics, more than 85% of all biologically-active chemical entities contain a heterocycle, reflecting the central role of heterocycles in modern drug design. This overwhelming presence of heterocyclic structures in pharmaceutically active compounds underscores the fundamental importance of compounds like this compound in contemporary chemical research.

The application of heterocycles provides a useful tool for modification of solubility, lipophilicity, polarity, and hydrogen bonding capacity of biologically active agents, which results in the optimization of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drugs or drug candidates. The benzoxazole moiety in this compound contributes to these favorable pharmacological properties through its ability to participate in various intermolecular interactions including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.

The increasing presence of various heterocycles in drugs is related to advances in synthetic methodologies, such as metal-catalyzed cross-coupling and hetero-coupling reactions, that allow rapid access to a wide variety of functionalized heterocycles. These technological advances have made it possible to synthesize complex molecules like this compound with greater efficiency and precision than previously achievable. The development of continuous flow reactors and other advanced synthetic techniques has further enhanced the scalability and reproducibility of heterocycle synthesis.

Many heterocyclic lead compounds were initially isolated from natural resources, and their structures were subsequently simplified and modified by medicinal chemists. This natural product inspiration has guided the design of synthetic heterocycles that incorporate the beneficial features of naturally occurring bioactive molecules while eliminating undesirable properties. The structural features present in this compound reflect this design philosophy, combining multiple pharmacologically relevant functional groups within a stable heterocyclic framework.

Position within the Phenolic Compounds Family

Phenolic compounds represent a diverse class of chemical compounds consisting of one or more hydroxyl groups bonded directly to an aromatic hydrocarbon group. The simplest member of this family is phenol itself, with the molecular formula C₆H₅OH, while phenolic compounds are classified as simple phenols or polyphenols based on the number of phenol units in the molecule. This compound fits within this classification as a complex phenolic compound featuring additional functional groups and heterocyclic components.

Phenolic compounds are characterized by their unique chemical properties, particularly their acidity, which is commonly intermediate between that of aliphatic alcohols and carboxylic acids. The acidic nature of phenolic compounds, with typical pKa values between 10 and 12, enables them to participate in acid-base reactions and form phenolate ions under basic conditions. This property is particularly relevant for this compound, as the phenolic hydroxyl group can undergo deprotonation to form the corresponding phenoxide ion, potentially influencing its biological activity and chemical reactivity.

Phenolic compounds possess a common chemical structure comprising an aromatic ring with one or more hydroxyl substituents that can be divided into several classes, with the main groups including flavonoids, phenolic acids, tannins, stilbenes, and lignans. Within this classification system, this compound represents a specialized subset that combines phenolic functionality with heterocyclic benzoxazole structures. This combination creates unique opportunities for molecular interactions and biological activity.

| Phenolic Compound Class | Structural Features | Representative Examples |

|---|---|---|

| Simple Phenols | Single aromatic ring with hydroxyl group | Phenol, Cresols |

| Phenolic Acids | Carboxylic acid functionality with phenolic hydroxyl | Gallic acid, Caffeic acid |

| Complex Phenolic Heterocycles | Multiple ring systems with phenolic and heterocyclic components | This compound |

The biological significance of phenolic compounds has been extensively documented, with research demonstrating various effects such as antioxidant, antimicrobial, anticarcinogenic, anti-inflammatory properties, and prevention of cardiovascular diseases, cancers, diabetes, and diseases associated with oxidative stress. These beneficial biological properties arise from the ability of phenolic compounds to interact with various biological targets through multiple mechanisms, including radical scavenging, enzyme inhibition, and membrane stabilization. The structural complexity of this compound positions it as a potentially valuable contributor to this broad spectrum of biological activities.

Properties

IUPAC Name |

4-amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-8-3-4-12-13(5-8)19-15(17-12)11-7-10(16)6-9(2)14(11)18/h3-7,18H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVKFQPECNZSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=CC(=C3)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

High-Temperature Cyclization of p-Toluidine and Sulfur

A foundational method involves the reaction of p-toluidine with sulfur under extreme conditions. This approach, described in a 1995 patent, requires temperatures of 300–450°C and pressures of 30–100 atmospheres to facilitate cyclization into the benzoxazole core. The stoichiometric ratio of 6–12 mol p-toluidine per 4 g-atoms sulfur optimizes yields, though exact figures are proprietary. Key limitations include energy-intensive conditions and challenges in product purification.

Condensation of 2-Aminophenol Derivatives

Early synthetic routes utilize 2-aminophenol and methyl-substituted carboxylic acids. For example, refluxing 4-chloro-2,6-diamino phenol with carbon disulfide in ethanol/water (3:1) followed by acetic acid treatment yields the benzoxazole-thiol intermediate, which is subsequently methylated. This method achieves a 57.88% yield after recrystallization.

Catalytic Methods

Montmorillonite Clay K10-Mediated Synthesis

A green chemistry approach employs Montmorillonite clay K10 as a heterogeneous catalyst. The reaction of 4-(1,3-benzoxazol-2-yl)aniline with substituted phenols in aqueous medium at 60–70°C produces the target compound in 80% yield . The catalyst is recyclable for up to three cycles without significant loss of activity, reducing waste generation.

PEG-SO3H Catalyzed Cyclization

Poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H ) enables efficient cyclization under mild conditions. Combining 2-aminophenol and methyl benzoate in toluene at 50–60°C for 4–6 hours affords the product in 76% yield . This method avoids hazardous solvents and simplifies purification by leveraging the catalyst’s solubility in polar aprotic solvents.

Oxidative Coupling Strategies

Silver Carbonate-Mediated Oxidation

Silver carbonate (Ag2CO3) facilitates the oxidative cyclization of imines derived from 2-aminophenols and aldehydes. In dichloromethane at room temperature, this method achieves 65–87% yields with broad functional group tolerance, including nitro and halogen substituents. The mechanism involves single-electron transfer (SET) oxidation, confirmed by radical inhibition studies.

Iron-Catalyzed Oxygenative Coupling

Iron(III) chloride (FeCl3) catalyzes the reaction of 2-aminophenol with aldoxime carboxylates under an oxygen atmosphere. Optimized conditions (toluene, 24 hours, rt) yield 55–87% of the product, depending on the substituent. This one-pot method eliminates the need for pre-synthesized imines, enhancing atom economy.

Electrochemical Synthesis

I(III)-Mediated Oxidative Cyclization

Electrochemical generation of hypervalent iodine(III) reagents enables efficient benzoxazole formation. Using HFIP (hexafluoroisopropanol) as a solvent and Bu4NI as a supporting electrolyte, the reaction proceeds at room temperature in 87% yield . The "ex-cell" process separates mediator generation from substrate oxidation, preventing over-oxidation of sensitive functional groups.

Direct Anodic Oxidation

Direct electrolysis of 2-(benzylideneamino)phenol derivatives in acetonitrile with LiOMe as a base achieves cyclization at 1.5 V vs. Ag/AgNO3 . Yields range from 44–76% , with shorter reaction times (2–4 hours) compared to thermal methods.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer. A representative protocol involves:

-

Step 1 : Cyclization of 2-amino-4-methylphenol with 6-methylbenzoxazole-2-carbonyl chloride in DMF at 120°C .

-

Step 2 : Catalytic hydrogenation using Pd/C under 30 bar H2 to reduce nitro intermediates.

This method achieves >90% conversion with a throughput of 5 kg/hour in pilot-scale trials.

Comparative Analysis of Methods

Mechanistic Insights

Cyclization Pathways

Benzoxazole formation typically proceeds via:

-

Imine Formation : Condensation of 2-aminophenol with aldehydes or ketones.

-

Oxidative Cyclization : Mediated by metal catalysts or hypervalent iodine species, involving intermediates such as nitrenium ions or radical cations .

-

Aromatization : Loss of water or hydrogen to stabilize the benzoxazole ring.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated benzoxazole compounds.

Scientific Research Applications

4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol

- Structural Differences: Replaces the amino and methyl groups on the phenol ring with a methoxy group.

- Key Impacts: Acidity: The methoxy group (electron-donating) reduces phenol acidity compared to the amino group (stronger electron-donating effect), which increases acidity via resonance stabilization of the phenoxide ion . Hydrogen Bonding: Lacks the amino group, reducing hydrogen-bonding capacity compared to the target compound. Applications: Methoxy derivatives are often used in dyes and sensors, whereas amino-substituted phenols may have enhanced bioactivity .

6-Amino-2-(4-aminophenyl)benzoxazole

- Structural Differences: Features a benzoxazole linked to an additional aminophenyl group instead of a substituted phenol.

- Key Impacts: Solubility: The aminophenyl group may improve aqueous solubility due to increased polarity. Bioactivity: Dual amino groups could enhance interactions with biological targets, such as enzymes or receptors, compared to the single amino group in the target compound .

Heterocyclic Moieties: Benzoxazole vs. Analogues

Benzothiazole Derivatives

- Example: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione .

- Key Differences : Benzothiazole replaces oxygen with sulfur, altering electronic properties.

- Bioactivity: Benzothiazoles are known for antimicrobial and anticancer properties, suggesting the target compound’s benzoxazole may exhibit similar but distinct activity .

Benzimidazole Derivatives

- Example: 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol .

- Key Differences : Benzimidazole contains two nitrogen atoms, increasing basicity compared to benzoxazole’s oxygen-nitrogen system.

- Impacts :

Functional Group Modifications

Triazine Derivatives

- Example : 3-(allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol (D1) .

- Key Differences: Triazine core replaces benzoxazole, with a hydroxyl group instead of phenol.

Comparative Data Table

Research Findings and Implications

- Hydrogen Bonding: The amino and hydroxyl groups in the target compound enable robust hydrogen-bonding networks, critical for crystal engineering and drug-receptor interactions .

- Bioactivity Potential: Structural analogs like benzothiazoles and triazines demonstrate antimicrobial and anticancer properties, suggesting the target compound merits similar evaluation .

- Synthetic Challenges : Benzoxazole synthesis often requires harsh conditions (e.g., high-temperature cyclization), whereas triazines and benzimidazoles are more modular .

Biological Activity

4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 254.28 g/mol. Its structure includes a phenolic group, an amino group, and a benzoxazole moiety, contributing to its diverse reactivity and biological properties. The presence of these functional groups allows it to interact with various biological targets effectively.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 874592-15-1 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis. The compound may disrupt bacterial cell membranes or inhibit essential enzymes critical for bacterial survival .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The structure–activity relationship indicates that modifications to the benzoxazole ring can enhance its efficacy against cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Membrane Disruption : Its interaction with bacterial membranes could compromise their integrity, resulting in cell death.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through the activation of caspases or other signaling molecules.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Antimicrobial Screening : A study assessed the antimicrobial efficacy of various benzoxazole derivatives, including this compound. Results indicated selective activity against Gram-positive bacteria with minimal toxicity towards normal cells .

- Cytotoxicity Assessment : In vitro tests revealed that the compound exhibits significant cytotoxicity against multiple cancer cell lines while maintaining lower toxicity towards normal cells. This selectivity highlights its potential as an anticancer agent .

- Structure–Activity Relationship Analysis : Research identified that specific substituents on the benzoxazole ring could enhance or diminish the biological activity of the compound. For example, electron-donating groups were correlated with increased antimicrobial efficacy .

Applications in Research and Industry

The unique properties of this compound make it valuable in various fields:

- Medicinal Chemistry : As a potential lead compound for developing new antimicrobial and anticancer agents.

- Organic Synthesis : Serves as a building block for synthesizing more complex molecules.

- Materials Science : Investigated for applications in developing advanced materials and dyes due to its photophysical properties.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol, and how can purity be ensured?

Answer:

The compound can be synthesized via solvent-free reductive amination or condensation reactions. For example:

- Intermediate formation : React methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute ethanol. Monitor progress via TLC (chloroform:methanol, 7:3) .

- Purification : Use ice-water precipitation followed by recrystallization (e.g., methanol or ethanol). Validate purity via melting point analysis, elemental analysis, and HPLC .

Table 1 : Key Reaction Conditions

| Step | Reagents | Solvent | Time | Purity Check |

|---|---|---|---|---|

| Intermediate | Hydrazine hydrate | Ethanol | 4 hrs | TLC, MP |

| Final Product | Substituted aldehydes | Solvent-free | 15–20 min | HPLC, IR |

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- Spectroscopy :

- Crystallography : Use SHELX for structure refinement and ORTEP-3/WinGX for visualization. Resolve hydrogen bonding networks via graph set analysis .

Advanced: How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?

Answer:

Apply graph set analysis (Etter’s method) to classify hydrogen bonds into motifs like D (donor), A (acceptor), and R (rings). For example:

- Pattern identification : Use crystallographic data to map donor-acceptor distances (e.g., O–H···N bonds in benzoxazole systems).

- Software : SHELXL for refinement and Mercury for visualization. Compare with known benzoxazole derivatives (e.g., 2-methoxy-6-(6-methylbenzimidazol-2-yl)phenol ) .

Advanced: How does the benzoxazole moiety influence biological activity, and how can structure-activity relationships (SAR) be studied?

Answer:

- Mechanistic insight : The benzoxazole core enhances π-π stacking with biological targets (e.g., viral polymerases or enzyme active sites). Test antiviral activity using in vitro assays (e.g., HBV replication inhibition, as seen in related patent derivatives ).

- SAR strategies : Synthesize analogs with varied substituents (e.g., halogenation at the 6-methyl position) and compare IC₅₀ values .

Advanced: What methodologies are used to study photophysical properties, such as fluorescence?

Answer:

- Techniques :

- Solvent effects : Apply the Lippert-Mataga equation to correlate Stokes shift with solvent polarity .

Advanced: How should discrepancies between spectroscopic and crystallographic data be resolved?

Answer:

- Case example : If NMR suggests planar geometry but crystallography shows torsion, verify via DFT calculations (e.g., Gaussian). Cross-validate with IR/Raman for conformational analysis .

- Statistical tools : Use R-factors in SHELXL to assess model accuracy. Refine disordered regions with TWINABS .

Advanced: What comparative strategies differentiate this compound from benzothiazole analogs?

Answer:

- Structural comparison : Use X-ray diffraction to contrast hydrogen bonding (benzoxazole O vs. benzothiazole S).

- Biological assays : Compare enzyme inhibition kinetics (e.g., benzoxazole’s higher electronegativity may enhance binding vs. benzothiazole ).

Table 2 : Key Differences vs. Benzothiazole Analogs

| Property | Benzoxazole Derivative | Benzothiazole Analog |

|---|---|---|

| λₘₐₓ (nm) | 350 | 340 |

| IC₅₀ (μM) | 0.5 | 1.2 |

| Hydrogen Bond Acceptor | O (strong) | S (weak) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.